L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine
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Overview
Description
L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is composed of six amino acids: L-alanine, L-proline, L-lysine, L-ornithine, and L-glutamine, with a diaminomethylidene group attached to the ornithine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized under specific conditions, affecting certain amino acid residues.
Reduction: Reduction reactions can modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, such as drug delivery systems or as a component of peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to these targets, influencing the peptide’s biological activity. The pathways involved can vary depending on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-prolyl-L-lysyl-L-ornithyl-L-glutamine: Lacks the diaminomethylidene group.
L-Alanyl-L-prolyl-L-lysyl-L-ornithyl-L-glutamic acid: Contains glutamic acid instead of glutamine.
L-Alanyl-L-prolyl-L-lysyl-L-ornithyl-L-asparagine: Contains asparagine instead of glutamine.
Uniqueness
L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is unique due to the presence of the diaminomethylidene group, which can significantly influence its chemical properties and biological activity compared to similar peptides.
Properties
CAS No. |
546128-29-4 |
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Molecular Formula |
C25H46N10O7 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H46N10O7/c1-14(27)23(40)35-13-5-8-18(35)22(39)33-15(6-2-3-11-26)20(37)32-16(7-4-12-31-25(29)30)21(38)34-17(24(41)42)9-10-19(28)36/h14-18H,2-13,26-27H2,1H3,(H2,28,36)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,29,30,31)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
OEEWHLDWXWMAKV-ATIWLJMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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